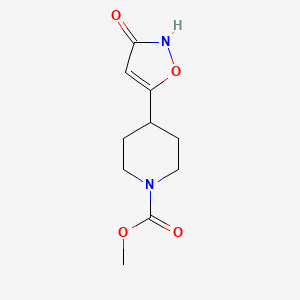Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate
CAS No.: 439944-71-5
Cat. No.: VC4326028
Molecular Formula: C10H14N2O4
Molecular Weight: 226.232
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 439944-71-5 |
|---|---|
| Molecular Formula | C10H14N2O4 |
| Molecular Weight | 226.232 |
| IUPAC Name | methyl 4-(3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H14N2O4/c1-15-10(14)12-4-2-7(3-5-12)8-6-9(13)11-16-8/h6-7H,2-5H2,1H3,(H,11,13) |
| Standard InChI Key | QWHNZNGBLKDLEL-UHFFFAOYSA-N |
| SMILES | COC(=O)N1CCC(CC1)C2=CC(=O)NO2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises two primary components:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle known for its conformational flexibility and bioavailability-enhancing properties.
-
3-Hydroxyisoxazole moiety: A five-membered aromatic ring containing oxygen and nitrogen atoms, which contributes to hydrogen bonding capabilities and metal coordination .
The methyl ester group at the piperidine nitrogen enhances metabolic stability, while the hydroxyl group on the isoxazole ring provides a site for further functionalization. This balance of hydrophilicity and lipophilicity () suggests moderate membrane permeability, a critical factor for intracellular target engagement .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 439944-71-5 |
| Molecular Formula | |
| Molecular Weight | 226.23 g/mol |
| Purity | ≥98% (HPLC) |
| Storage Conditions | -20°C, desiccated |
Synthetic Methodology
Retrosynthetic Analysis
The synthesis of methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate typically follows a convergent strategy:
-
Piperidine functionalization: Introduction of the isoxazole group via nucleophilic aromatic substitution or cycloaddition reactions.
-
Esterification: Protection of the piperidine nitrogen with a methyl carbonate group using methyl chloroformate under basic conditions.
A representative pathway involves:
-
Step 1: Condensation of ethyl 3-(piperidin-4-yl)acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring.
-
Step 2: Methylation of the piperidine nitrogen using methyl chloroformate in the presence of triethylamine .
Analytical Validation
Critical quality control measures include:
-
HPLC: Confirms purity ≥98% through reverse-phase chromatography (C18 column, acetonitrile/water gradient).
-
-NMR: Characteristic signals at δ 6.3 ppm (isoxazole C-H) and δ 3.7 ppm (methyl ester OCH) .
Applications in Targeted Protein Degradation
Role in PROTAC Design
As a protein degrader building block, this compound serves as a ligand for E3 ubiquitin ligases in PROTAC systems. Its 3-hydroxyisoxazole group mimics natural ligase-binding motifs, enabling recruitment of ubiquitination machinery to disease-causing proteins.
Mechanism of Action:
-
Ternary complex formation: The compound binds both the target protein and an E3 ligase (e.g., VHL or CRBN).
-
Ubiquitination: The ligase transfers ubiquitin molecules to the target, marking it for proteasomal degradation.
Advantages Over Traditional Inhibitors
-
Catalytic activity: A single PROTAC molecule can degrade multiple target proteins.
-
Targeting "undruggable" proteins: Effective against transcription factors and scaffold proteins lacking enzymatic activity.
Pharmacological Considerations
Bioactivity Profiling
While detailed biological data remains proprietary, structural analogs demonstrate:
-
Autotaxin inhibition: IC values in the low micromolar range for related isoxazole-piperidine hybrids.
-
Anti-inflammatory effects: Suppression of lysophosphatidic acid (LPA) signaling in cellular models .
ADMET Profiles
Predicted properties using in silico tools (SwissADME):
-
Absorption: Moderate intestinal permeability (Caco-2 = 12 × 10 cm/s).
-
Metabolism: Susceptible to esterase-mediated hydrolysis, necessitating prodrug strategies for oral delivery.
Future Directions
Structure-Activity Relationship (SAR) Optimization
-
Piperidine substitution: Introducing 4-methyl groups to modulate steric effects and binding kinetics.
-
Isoxazole derivatization: Exploring O-alkylation to improve metabolic stability.
Clinical Translation Challenges
-
Oral bioavailability: Requires co-administration with cytochrome P450 inhibitors to mitigate first-pass metabolism.
-
Target validation: CRISPR screening needed to confirm on-target degradation effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume